NCGC607

Vue d'ensemble

Description

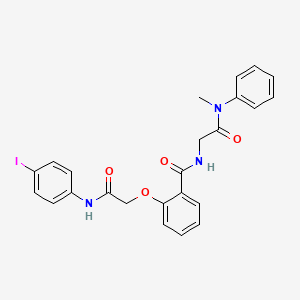

NCGC607 is a salicylic acid derivative and small molecule glucocerebrosidase (GCase) chaperone. A mutation in the GCase gene is found in patients with Gaucher disease and is the most common genetic risk factor for Parkinson’s disease. In induced pluripotent stem cell-derived (iPSC) macrophages from patients with Gaucher disease, this compound (3 µM) restores protein levels of GCase, translocates it to the lysosome, and decreases lysosomal levels of the glycolipid glucosylceramide. In iPSC-derived cells differentiated into dopamine neurons (iDA), this compound increases GCase activity and translocation to the lysosome, where it decreases glucosylceramide as well as glucosylsphingosine levels. It also rescues decreased α-synuclein levels in iDA neurons.

This compound is a a small-molecule noninhibitory chaperone of glucocerebrosidase.

Applications De Recherche Scientifique

Traitement de la maladie de Gaucher

Maladie de Gaucher (MG): est une maladie génétique causée par une déficience de l'enzyme glucocérébrosidase (GCase). NCGC607 a été démontré comme agissant comme une molécule chaperonne, améliorant l'activité de la GCase {svg_1}. Cela peut potentiellement réduire l'accumulation de glycolipides dans les cellules, ce qui est caractéristique de la MG. La capacité du composé à augmenter l'activité de la GCase dans les cultures cellulaires dérivées de patients offre une voie thérapeutique pour traiter cette maladie {svg_2}.

Thérapie de la maladie de Parkinson

Les mutations du gène GBA1, qui code pour la GCase, sont un facteur de risque génétique important pour la maladie de Parkinson (MP). This compound a démontré son efficacité dans la réduction des niveaux d'α-synucléine, une protéine qui forme des agrégats nocifs dans la MP {svg_3}. En restaurant l'activité de la GCase et en réduisant l'accumulation de glycolipides et d'α-synucléine, this compound montre un potentiel en tant que traitement de la MP, en particulier chez les patients atteints de mutations GBA1 {svg_4}.

Recherche sur les maladies neurodégénératives

Dans le contexte plus large des maladies neurodégénératives, le rôle de this compound dans la modulation de l'activité de la GCase et des niveaux d'α-synucléine est d'un intérêt significatif. Il pourrait offrir des informations sur le développement de traitements pour d'autres synucléinopathies, telles que la démence à corps de Lewy {svg_5}.

Maladies de surcharge lysosomiale

Au-delà de la MG, le mécanisme de this compound d'amélioration de l'activité des enzymes lysosomales pourrait être applicable à d'autres maladies de surcharge lysosomiale. Il s'agit d'un groupe de maladies résultant de l'accumulation de substrats en raison de déficiences en enzymes lysosomales {svg_6}.

Études d'amarrage et de dynamique moléculaire

This compound a été utilisé dans des simulations d'amarrage et de dynamique moléculaire pour identifier des sites de liaison potentiels sur la GCase mutante. Ces recherches aident à comprendre les bases moléculaires du dysfonctionnement enzymatique dans la MG et la MP et à concevoir des molécules chaperonnes plus efficaces {svg_7}.

Modèles de culture cellulaire pour l'étude des maladies

Le composé a été utilisé dans des modèles de culture de cellules souches pluripotentes induites (iPSC) dérivés de patients atteints de MG et de MP. Ces modèles aident à étudier la physiopathologie de ces maladies et à évaluer le potentiel thérapeutique de nouveaux composés {svg_8}.

Analyse des voies biochimiques

This compound joue un rôle dans l'analyse des voies biochimiques, en particulier dans les voies impliquant la GCase et l'α-synucléine. Comprendre ces voies est crucial pour développer des thérapies ciblées pour la MG et la MP {svg_9}.

Développement de chaperons pharmacologiques

Enfin, this compound sert de composé de tête dans le développement de chaperons pharmacologiques. Ce sont de petites molécules conçues pour stabiliser ou améliorer la fonction des protéines, telles que les enzymes, qui ont une activité réduite en raison de mutations génétiques {svg_10}.

Mécanisme D'action

Target of Action

NCGC607, also known as 2-(2-((4-iodophenyl)amino)-2-oxoethoxy)-N-(2-(methyl(phenyl)amino)-2-oxoethyl)benzamide, is a noninhibitory chaperone of glucocerebrosidase (GCase) . GCase is a lysosomal enzyme encoded by the GBA1 gene . Mutations in the GBA1 gene cause Gaucher disease and are the most common genetic risk factor for Parkinson’s disease .

Mode of Action

This compound interacts with GCase, enhancing its activity without inhibiting it . Using molecular docking and molecular dynamics simulation, six allosteric binding sites on the GCase surface suitable for pharmacological chaperones were identified. Two of these sites were energetically more preferable for this compound and located nearby to the active site of the enzyme .

Biochemical Pathways

The interaction between this compound and GCase affects the lysosomal pathway, which is involved in the pathogenesis of parkinsonism . Enhanced GCase activity is predicted to prevent aggregation of neurotoxic proteins or improve the clearance of protein aggregates . This mechanism is considered to be applicable to a number of age-related neurodegenerative disorders that are characterized by aggregates of misfolded, non-functional, and neurotoxic proteins .

Pharmacokinetics

The compound’s ability to enhance gcase activity and reduce glycolipid storage in both ipsc-derived macrophages and dopaminergic neurons suggests that it has sufficient bioavailability to exert its therapeutic effects.

Result of Action

This compound successfully chaperones the mutant enzyme, restoring GCase activity and protein levels, and reducing glycolipid storage in both iPSC-derived macrophages and dopaminergic neurons . This indicates its potential for treating neuronopathic Gaucher disease. In addition, this compound reduces α-synuclein levels in dopaminergic neurons from patients with parkinsonism , suggesting its potential usefulness for the treatment of Parkinson’s disease.

Action Environment

The action of this compound is influenced by the cellular environment, particularly the presence of mutant GCase and the status of the lysosomal pathway

Analyse Biochimique

Biochemical Properties

NCGC607 interacts with the GCase enzyme, which is encoded by the GBA1 gene . Mutations in the GBA1 gene are the most common genetic risk factor for Parkinson’s disease and cause Gaucher disease . This compound has been found to bind to allosteric sites on the GCase surface . Using molecular docking and molecular dynamics simulation, six allosteric binding sites on the GCase surface suitable for pharmacological chaperones were identified and characterized . Two of these sites were energetically more preferable for this compound and located nearby to the active site of the enzyme .

Cellular Effects

This compound has been shown to increase GCase activity and protein levels, and decrease glycolipid concentration in cultured macrophages derived from Gaucher disease patients and GBA-PD patients with N370S mutation . In induced human pluripotent stem cells (iPSC)-derived dopaminergic neurons from GBA-PD patients with N370S mutation, this compound treatment increased GCase activity and protein levels .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to allosteric sites on the GCase surface . This binding enhances the translocation of GCase to the lysosome, thereby increasing enzyme activity and reducing glycolipid levels . Furthermore, this compound reduces α-synuclein levels in dopaminergic neurons from patients with parkinsonism .

Temporal Effects in Laboratory Settings

It has been shown to effectively chaperone GCase, enhancing enzyme activity and reducing glycolipid levels .

Metabolic Pathways

This compound is involved in the metabolic pathway of the GCase enzyme . It enhances the activity of this enzyme, which is responsible for the breakdown of glucocerebroside, a type of glycolipid .

Transport and Distribution

This compound enhances the translocation of GCase to the lysosome . This suggests that it may interact with transporters or binding proteins that facilitate the movement of GCase within cells.

Subcellular Localization

It is known to enhance the translocation of GCase to the lysosome , suggesting that it may be localized in the lysosome along with GCase.

Propriétés

IUPAC Name |

2-[2-(4-iodoanilino)-2-oxoethoxy]-N-[2-(N-methylanilino)-2-oxoethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22IN3O4/c1-28(19-7-3-2-4-8-19)23(30)15-26-24(31)20-9-5-6-10-21(20)32-16-22(29)27-18-13-11-17(25)12-14-18/h2-14H,15-16H2,1H3,(H,26,31)(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVDMJQQAKLUSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CNC(=O)C2=CC=CC=C2OCC(=O)NC3=CC=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22IN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

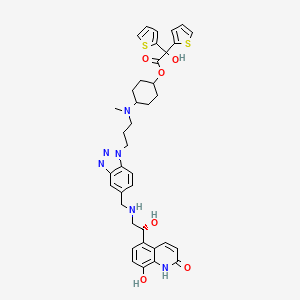

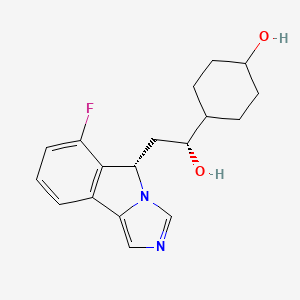

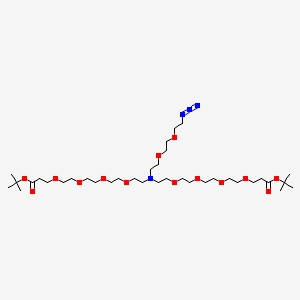

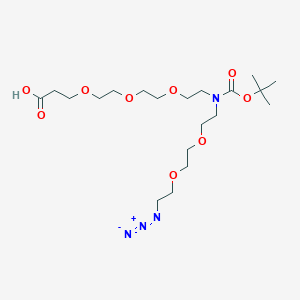

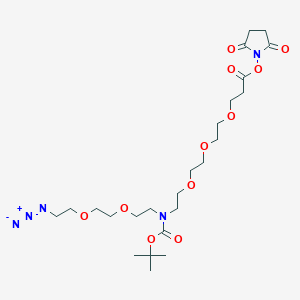

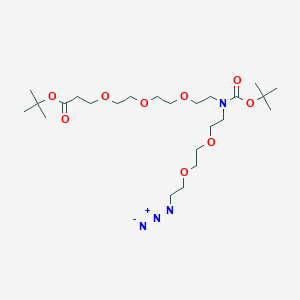

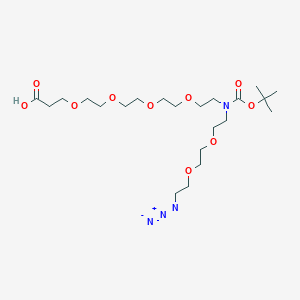

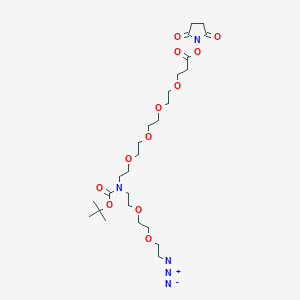

Feasible Synthetic Routes

Q & A

Q1: How does NCGC607 interact with its target and what are the downstream effects?

A1: this compound acts as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase), which is deficient in GD. Molecular docking and molecular dynamics simulations suggest that this compound binds to allosteric sites on the GCase surface, rather than the active site [, ]. This binding stabilizes the enzyme, promoting its proper folding and trafficking to the lysosome. Consequently, this leads to increased GCase activity and protein levels, resulting in the breakdown of accumulated glycolipid substrates like glucosylceramide and glucosylsphingosine [, ]. In iPSC-derived dopaminergic neurons from PD patients with GBA1 mutations, this compound treatment also reduced α-synuclein levels, suggesting a potential role in addressing PD pathogenesis [].

Q2: What is the evidence for this compound's efficacy in relevant models of GD and PD?

A2: Research demonstrates this compound's efficacy in different experimental models:

- GD patient-derived macrophages: this compound treatment increased GCase activity and protein levels, while decreasing glycolipid concentrations [].

- GBA1 mutation-carrying PD patient-derived macrophages: this compound enhanced GCase activity, particularly for the N370S mutation [].

- iPSC-derived dopaminergic neurons from GBA1 mutation-carrying PD patients: this compound increased both GCase activity and protein levels []. Additionally, it reduced α-synuclein levels in neurons derived from patients with parkinsonism or Type 2 GD [], highlighting its therapeutic potential for both conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide](/img/structure/B609423.png)